molecular formula C17H13Cl2N3O4 B12220645 3,5-dichloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3,5-dichloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12220645
M. Wt: 394.2 g/mol
InChI Key: LLVOXHBOIOBWBN-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro and methoxy groups, as well as an oxadiazole ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the oxadiazole ring. One common method involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with appropriate amines and reagents to form the desired benzamide derivative. The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and nitriles under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution of chlorine atoms can result in various substituted derivatives .

Scientific Research Applications

3,5-Dichloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide
  • 4-Methoxybenzylamine
  • 4-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 3,5-dichloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C17H13Cl2N3O4

Molecular Weight

394.2 g/mol

IUPAC Name

3,5-dichloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H13Cl2N3O4/c1-24-11-5-3-9(4-6-11)14-16(22-26-21-14)20-17(23)10-7-12(18)15(25-2)13(19)8-10/h3-8H,1-2H3,(H,20,22,23)

InChI Key

LLVOXHBOIOBWBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl

Origin of Product

United States

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